N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a synthetic pyridazinone derivative featuring a 1,6-dihydropyridazine core substituted with a 4-fluorophenylmethyl group at position 1 and a 3,4-dimethoxyphenethyl carboxamide moiety at position 2. Its design aligns with efforts to optimize proteasome inhibitors targeting Trypanosoma cruzi, the causative agent of Chagas disease . The 4-fluorophenyl group enhances lipophilicity and target binding, while the 3,4-dimethoxy substitution on the phenethyl chain may improve solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-29-19-9-5-15(13-20(19)30-2)11-12-24-22(28)18-8-10-21(27)26(25-18)14-16-3-6-17(23)7-4-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCQRADBVTXMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of VU0641827-1 is the neuronal K-Cl cotransporter, KCC2 . KCC2 plays a crucial role in maintaining the balance of chloride ions in neurons, which is essential for the proper functioning of the nervous system.
Mode of Action
VU0641827-1 acts as a potent and selective inhibitor of KCC2 . It binds to KCC2 and inhibits its function, leading to an increase in the intracellular concentration of chloride ions. This change in ion concentration can affect the excitability of neurons.
Biochemical Pathways
The inhibition of KCC2 by VU0641827-1 affects the chloride homeostasis in neurons. This disruption can lead to changes in the neuronal excitability and synaptic transmission, affecting various neurological processes.
Biochemical Analysis
Biochemical Properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical environment of cells, affecting various metabolic processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other molecules essential for cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, and interact with receptors or other proteins involved in signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and other molecular processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different environments can affect its efficacy and potency in biochemical assays. Additionally, long-term exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that varying the dosage can lead to different outcomes, including threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-dependent effects is crucial for determining the optimal therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate specific enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound may interact with transporters or binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect its efficacy and potency, as well as its potential side effects.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O5 |
| Molecular Weight | 427.4 g/mol |
| SMILES | COc1ccc(CCNC(=O)c2nn(-c3ccc(F)cc3)c(=O)cc2OC)cc1OC |
| LogP | 3.5848 |
| Polar Surface Area | 70.3 Ų |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially acting against a range of pathogens through inhibition of bacterial growth and biofilm formation.
Antimicrobial Activity
Recent evaluations have demonstrated that derivatives similar to this compound exhibit potent antimicrobial activities. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Case Study: Antimicrobial Evaluation
A study conducted on related dihydropyridazine derivatives revealed significant antimicrobial effects:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.30 | 0.35 | Bacteriostatic |
| 13 | 0.40 | 0.45 | Bactericidal |
These findings indicate that modifications in the chemical structure can enhance the biological efficacy of similar compounds.
Other Biological Activities
In addition to antimicrobial properties, preliminary data suggest potential anti-inflammatory and neuroprotective effects:
- Anti-inflammatory Effects : Some studies indicate that related compounds can inhibit pathways associated with inflammation, providing a basis for further exploration in conditions like arthritis.
- Neuroprotective Effects : The compound may enhance brain plasticity and improve sensorimotor functions following ischemic events, suggesting its utility in treating stroke-related impairments .
Future Directions
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its safety profile, optimal dosing regimens, and long-term effects are crucial for potential therapeutic applications.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The 4-fluorophenylmethyl group (present in the target compound and Compound 11) correlates with enhanced anti-T. cruzi activity (IC₅₀: 0.5 µM for Compound 11 vs. 1.2 µM for Compound 6 lacking fluorine) . Methoxy substituents (e.g., 4-methoxy in Compound 11) improve potency compared to non-substituted analogs (Compound 12: 2.7 µM) . The 3,4-dimethoxyphenethyl chain in the target compound likely balances lipophilicity and solubility, addressing metabolic instability seen in cyclopropylcarbamoyl-containing analogs .
Divergent Targets :
Pharmacokinetic Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
